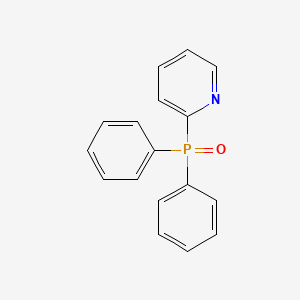
Diphenyl(pyridin-2-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(pyridin-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₁₄NOP. It is known for its unique structure, where a phosphine oxide group is bonded to a pyridine ring and two phenyl groups. This compound is widely used as a ligand in coordination chemistry and has applications in various fields due to its ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(pyridin-2-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and is carried out in a solvent like tetrahydrofuran (THF). The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(pyridin-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro or halogenated compounds .
Applications De Recherche Scientifique
Diphenyl(pyridin-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: It is used in the production of polymers and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of diphenyl(pyridin-2-yl)phosphine oxide involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination forms stable complexes that can exhibit unique photophysical properties, such as luminescence. The compound’s ability to act as a bidentate ligand allows it to form chelates with metal ions, enhancing the stability and reactivity of the resulting complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar in structure but lacks the oxygen atom bonded to phosphorus.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pyridine group.
Uniqueness
Diphenyl(pyridin-2-yl)phosphine oxide is unique due to its ability to form stable complexes with metal ions while exhibiting photoluminescent properties. This makes it particularly valuable in applications requiring both stability and luminescence, such as in the development of new materials and sensors .
Propriétés
Formule moléculaire |
C17H14NOP |
|---|---|
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
2-diphenylphosphorylpyridine |
InChI |
InChI=1S/C17H14NOP/c19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H |
Clé InChI |
DNWSVXHWEWBVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


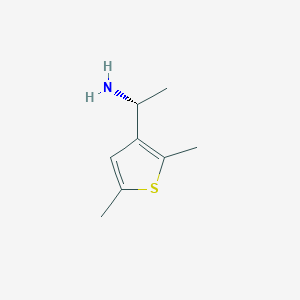
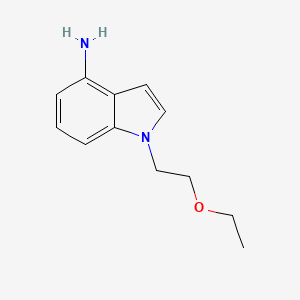
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
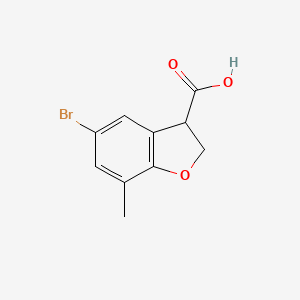
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
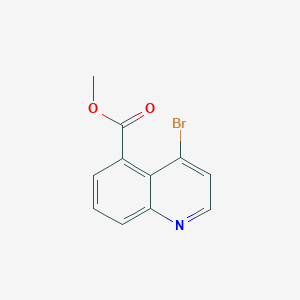
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
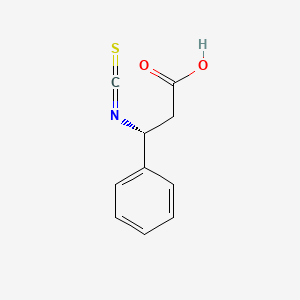
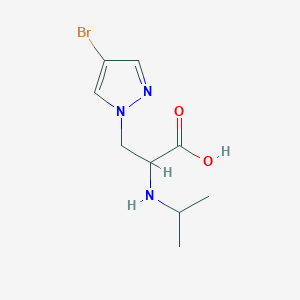
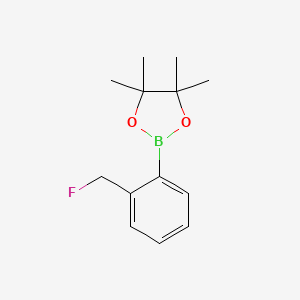
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
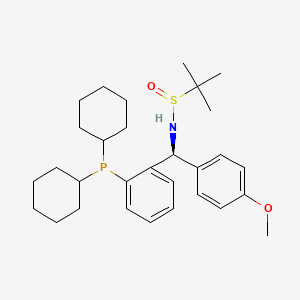
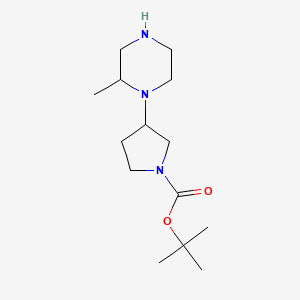
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
